molecular formula C18H20F2N2 B5637332 1-benzyl-4-[(3,4-difluorophenyl)methyl]piperazine

1-benzyl-4-[(3,4-difluorophenyl)methyl]piperazine

Cat. No.: B5637332
M. Wt: 302.4 g/mol
InChI Key: IOVNPSNSGTZKDQ-UHFFFAOYSA-N
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Description

1-benzyl-4-[(3,4-difluorophenyl)methyl]piperazine is a chemical compound that belongs to the piperazine class Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[(3,4-difluorophenyl)methyl]piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[(3,4-difluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluorophenylmethyl groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-benzyl-4-[(3,4-difluorophenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(3,4-difluorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperazine: A simpler analog without the difluorophenylmethyl group.

    4-[(3,4-difluorophenyl)methyl]piperazine: Lacks the benzyl group.

Uniqueness

1-benzyl-4-[(3,4-difluorophenyl)methyl]piperazine is unique due to the presence of both benzyl and difluorophenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-benzyl-4-[(3,4-difluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2/c19-17-7-6-16(12-18(17)20)14-22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVNPSNSGTZKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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